3,5-Bis(trifluoromethyl)bromobenzene
Overview
Description
Synthesis Analysis
1-Bromo-3,5-bis(trifluoromethyl)benzene was synthesized by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This method provides a selective preparation pathway for this compound, which can then be used as a starting material for various organometallic syntheses through intermediates such as phenylmagnesium, phenyllithium, and phenylcopper derivatives (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of related fluorinated compounds and their derivatives has been extensively studied, revealing insights into the steric and electronic effects of substituents. For instance, the synthesis and structural analysis of fluorinated bis(triazole) ligands and their metal-organic frameworks have shown how the presence of fluorine atoms and their positioning can significantly influence the resulting supramolecular architectures and properties, including their redox and antibacterial activities (Zhang et al., 2014).
Scientific Research Applications
1. Synthesis of Novel Chemical Compounds
3,5-Bis(trifluoromethyl)bromobenzene is utilized in the synthesis of various chemical compounds. For instance, it is used in the preparation of novel diamine monomers containing fluorine and phosphine oxide, which are further employed to synthesize polyimides with unique properties like high glass-transition temperatures, good thermal stability, and low birefringence (Jeong, Kim, & Yoon, 2001). Additionally, it plays a crucial role in creating electron-deficient secondary phosphine oxides and secondary phosphines (Busacca, Lorenz, Sabila, Haddad, & Senanyake, 2007).
2. Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, 3,5-Bis(trifluoromethyl)bromobenzene is integral to developing high-performance materials. It is used in synthesizing dianhydride monomers for polyimide synthesis, leading to materials with excellent solubility, high thermal stability, and desirable electrical properties (Myung, Kim, & Yoon, 2002).
3. Organic Syntheses
This compound is significant in organic syntheses. It serves as a starting material for various organometallic syntheses, showcasing its versatility in different chemical reactions and processes (Porwisiak & Schlosser, 1996). Furthermore, it is used in the preparation of trifluoromethylphenyl sulfones for Julia-Kocienski olefination reactions, contributing to the synthesis of diverse alkenes and dienes (Alonso, Fuensanta, Nájera, & Varea, 2005).
4. Catalysis and Green Chemistry
In green chemistry, 3,5-Bis(trifluoromethyl)bromobenzene derivatives like 3,5-bis(perfluorodecyl)phenylboronic acid are synthesized for use as recyclable catalysts in direct amide condensation reactions, highlighting its role in sustainable chemical processes (Ishihara, Kondo, & Yamamoto, 2001).
Safety And Hazards
3,5-Bis(trifluoromethyl)bromobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 3,5-Bis(trifluoromethyl)bromobenzene are not mentioned in the search results, it is noted that covalent organic frameworks have been widely used in Li–S batteries as porous crystalline materials to suppress the shuttle effect . This suggests potential future applications in the field of energy storage.
properties
IUPAC Name |
1-bromo-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVCVIHEBDJTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186471 | |
Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)bromobenzene | |
CAS RN |
328-70-1 | |
Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 328-70-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3,5-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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